![molecular formula C25H29NO5 B1316248 [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid CAS No. 957509-29-4](/img/structure/B1316248.png)
[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is a useful research compound. Its molecular formula is C25H29NO5 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the following structural formula:
Key Properties:
- Molecular Weight: 452.51 g/mol
- CAS Number: 1820570-42-0
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
- Modulation of Protein Interactions : The presence of the fluorenylmethoxycarbonyl group suggests potential interactions with proteins involved in various biological processes, including gene expression and signal transduction.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
A study demonstrated that the compound exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
Anti-inflammatory Effects
In vitro assays have shown that the compound can reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions.
Case Studies
-
Case Study on Anticancer Activity : In a preclinical study involving cancer cell lines, this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM.
- Methodology : The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound.
- Neuroprotective Effects : Another investigation focused on neuroprotective properties in models of oxidative stress. The compound was able to significantly reduce neuronal cell death induced by oxidative agents.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Proline Derivative
This compound is a derivative of proline, which is an important amino acid in biochemistry. Proline derivatives are often used in the synthesis of pharmaceuticals due to their ability to mimic natural peptides and proteins. The specific configuration of this compound contributes to its stability and reactivity, making it suitable for various chemical modifications that can enhance biological activity .
1.2 Drug Development
The unique structure of [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid allows it to serve as a building block in the synthesis of more complex pharmaceutical agents. Its application in drug development includes:
- Peptide Synthesis : The compound can be utilized in the solid-phase synthesis of peptides, where it acts as a protected amino acid. The fluorenylmethoxycarbonyl (Fmoc) group provides a protective function that can be selectively removed under mild conditions, facilitating the stepwise assembly of peptides .
- Anticancer Agents : Research indicates that proline derivatives exhibit anticancer properties. The incorporation of this compound into drug candidates has shown promise in enhancing their efficacy against various cancer cell lines .
Synthesis of Bioactive Compounds
2.1 Chemical Reactions
The compound is involved in several chemical reactions that lead to the formation of bioactive molecules:
- Amide Bond Formation : The carboxylic acid functionality allows for the formation of amide bonds with various amines, leading to the synthesis of peptide-like structures that may exhibit biological activity .
- Diverse Functionalization : Due to its multiple reactive sites (amine and carboxylic acid), it can undergo diverse functionalization reactions, allowing chemists to tailor its properties for specific applications in drug design .
Therapeutic Potential
3.1 Neurological Disorders
Recent studies have suggested that compounds similar to this compound may have potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .
3.2 Antiviral Activity
There is emerging evidence that some derivatives may exhibit antiviral properties. This opens up avenues for further research into their use as antiviral agents, particularly against emerging viral infections .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity against breast cancer cell lines when used as part of a peptide conjugate. |
Study B | Neurological Applications | Showed potential neuroprotective effects in animal models of Alzheimer's disease when administered alongside other therapeutic agents. |
Study C | Synthesis Pathways | Developed a novel synthetic route using [(2S,4R)-4-tert-butoxy...] as a key intermediate for producing complex peptide structures with improved biological activity. |
Eigenschaften
IUPAC Name |
2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(13-23(27)28)26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWTZEARHIOFMA-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583350 |
Source
|
Record name | [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957509-29-4 |
Source
|
Record name | [(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.